2-Fluorooxirane
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Overview
Description
2-Fluorooxirane is an organic compound with the molecular formula C₂H₃FO It is a fluorinated derivative of oxirane, characterized by the presence of a fluorine atom attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorooxirane can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C. Another method involves the fluorination of oxirane using elemental fluorine or fluorinating agents such as sulfur tetrafluoride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled reactions. The process may include the use of specialized catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorooxirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoroacetaldehyde or fluoroacetic acid.
Reduction: Reduction reactions can yield fluoroethanol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Fluoroacetaldehyde, fluoroacetic acid.
Reduction: Fluoroethanol.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-Fluorooxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of fluorinated polymers and materials with unique properties such as chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 2-Fluorooxirane involves its reactivity with various nucleophiles. The fluorine atom’s electronegativity makes the carbon-fluorine bond highly polarized, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies to understand enzyme-substrate interactions and reaction pathways.
Comparison with Similar Compounds
Oxirane: The non-fluorinated parent compound.
2-Chlorooxirane: A chlorinated analog.
2-Bromooxirane: A brominated analog.
Comparison: 2-Fluorooxirane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chlorinated and brominated counterparts. The fluorine atom’s small size and high electronegativity also influence the compound’s behavior in chemical reactions, making it a valuable tool in various applications.
Properties
CAS No. |
64515-39-5 |
---|---|
Molecular Formula |
C2H3FO |
Molecular Weight |
62.04 g/mol |
IUPAC Name |
2-fluorooxirane |
InChI |
InChI=1S/C2H3FO/c3-2-1-4-2/h2H,1H2 |
InChI Key |
NRSWGNXBEVDTNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)F |
Origin of Product |
United States |
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